molecular formula C6H11N3 B6170707 [(1H-imidazol-2-yl)methyl]dimethylamine CAS No. 54534-78-0

[(1H-imidazol-2-yl)methyl]dimethylamine

Cat. No.: B6170707
CAS No.: 54534-78-0
M. Wt: 125.2
InChI Key:
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Description

[(1H-imidazol-2-yl)methyl]dimethylamine is a chemical compound that features an imidazole ring substituted with a dimethylamine group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-imidazol-2-yl)methyl]dimethylamine typically involves the reaction of imidazole derivatives with dimethylamine. One common method is the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation or reductive amination may be employed.

Chemical Reactions Analysis

Types of Reactions

[(1H-imidazol-2-yl)methyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The dimethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Scientific Research Applications

[(1H-imidazol-2-yl)methyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them valuable in drug development.

    Industry: The compound is used in the production of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(1H-imidazol-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Similar in structure but lacks the dimethylamine group.

    2-Methylimidazole: Another imidazole derivative with different substitution patterns.

    4,5-Dihydro-1H-imidazole: A reduced form of imidazole with different chemical properties.

Uniqueness

[(1H-imidazol-2-yl)methyl]dimethylamine is unique due to the presence of both the imidazole ring and the dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in drug development and industrial processes highlight its significance.

Properties

CAS No.

54534-78-0

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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